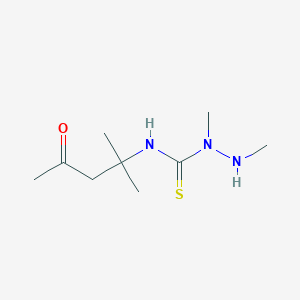
1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazine core substituted with dimethyl and carbothioamide groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide typically involves the reaction of hydrazine derivatives with appropriate ketones and thiocarbamoyl chloride. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl hydrazine derivatives.
Scientific Research Applications
1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of protein residues, altering their function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.
N,N-Dimethylthiocarbamoyl Chloride: A related compound used in the synthesis of thiocarbamoyl derivatives.
2-Methyl-4-oxopentanoic Acid: A ketone precursor used in the synthesis of the target compound.
Uniqueness
1,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide is unique due to its combined hydrazine and carbothioamide functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61781-17-7 |
|---|---|
Molecular Formula |
C9H19N3OS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-methyl-1-(methylamino)-3-(2-methyl-4-oxopentan-2-yl)thiourea |
InChI |
InChI=1S/C9H19N3OS/c1-7(13)6-9(2,3)11-8(14)12(5)10-4/h10H,6H2,1-5H3,(H,11,14) |
InChI Key |
CAZKOGIRAMIXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)N(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















